molecular formula C26H24N2O3S B298762 (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298762
M. Wt: 444.5 g/mol
InChI Key: BMJXXZBZQDANFB-DNKROPNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention due to its potential use in medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the inflammatory or infectious process. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to exhibit anticonvulsant properties, which make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. This compound exhibits potent biological activities at relatively low concentrations, which makes it useful in various assays. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for research on (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the areas of interest is its potential use in the treatment of cancer. Studies have shown that this compound exhibits antitumor properties, which make it a potential candidate for the development of new anticancer drugs. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, there is a need for studies to optimize the synthesis of this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of (2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2,4-dimethoxybenzaldehyde, 2-phenylethylamine, thiourea, and formaldehyde in the presence of an acid catalyst. The reaction mixture is then refluxed for several hours to obtain the desired compound.

Scientific Research Applications

(2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential use in medicinal chemistry. It exhibits promising biological activities that make it a potential candidate for drug development. For instance, studies have shown that this compound possesses anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to exhibit antimicrobial properties, which make it a potential candidate for the development of new antibiotics.

properties

Product Name

(2E,5E)-5-(2,4-dimethoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O3S/c1-30-22-14-13-20(23(18-22)31-2)17-24-25(29)28(16-15-19-9-5-3-6-10-19)26(32-24)27-21-11-7-4-8-12-21/h3-14,17-18H,15-16H2,1-2H3/b24-17+,27-26?

InChI Key

BMJXXZBZQDANFB-DNKROPNVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4)OC

SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4)OC

Origin of Product

United States

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